3-Cyclobutyl-2,2-dimethylpropanal CAS 1936119-86-6 molecular structure and weight
3-Cyclobutyl-2,2-dimethylpropanal CAS 1936119-86-6 molecular structure and weight
An In-Depth Technical Guide to 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6): Structure, Properties, and Significance in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the structural motifs gaining significant traction is the cyclobutane ring.[1][2] Its unique, puckered three-dimensional structure offers a compelling tool for medicinal chemists to enforce conformational restriction and enhance metabolic stability.[2][3] This guide provides a comprehensive technical overview of 3-Cyclobutyl-2,2-dimethylpropanal (CAS: 1936119-86-6), a molecule that embodies this principle.
Aimed at researchers, scientists, and drug development professionals, this document delves into the molecular structure, physicochemical properties, and potential strategic applications of this compound. While experimental data on this specific molecule is limited in public literature, this guide synthesizes available information on its core structure, provides validated protocols for its characterization, and contextualizes its relevance within the broader field of medicinal chemistry.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its precise molecular identity and key physical properties. 3-Cyclobutyl-2,2-dimethylpropanal is an aldehyde featuring a neopentyl core tethered to a cyclobutane ring.
Core Identification Data
The essential identifiers for 3-Cyclobutyl-2,2-dimethylpropanal are summarized below.[4][5][6]
| Property | Value | Source |
| CAS Number | 1936119-86-6 | [4][5][6] |
| Molecular Formula | C₉H₁₆O | [4] |
| Molecular Weight | 140.22 g/mol | [4][6] |
| IUPAC Name | 3-cyclobutyl-2,2-dimethylpropanal | [4] |
| SMILES | CC(C)(CC1CCC1)C=O | [4][7] |
| InChIKey | JNZKOVGKOWBWDZ-UHFFFAOYSA-N | [4][7] |
Molecular Structure
The structure combines a sterically hindered gem-dimethyl group adjacent to an aldehyde functional group, with a cyclobutane ring providing spatial definition. This arrangement has significant implications for its reactivity and potential biological interactions.
Caption: Experimental workflow for the synthesis and validation of the target compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides unambiguous evidence of the connectivity and chemical environment of each atom. Deuterated chloroform (CDCl₃) is a standard solvent for its excellent solubilizing power for nonpolar compounds and its single, well-defined residual solvent peak.
[8]A. Sample Preparation
-
Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
B. ¹H NMR Acquisition
-
Spectrometer: 500 MHz
-
Pulse Sequence: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -1 to 11 ppm
C. ¹³C NMR Acquisition
-
Spectrometer: 125 MHz
-
Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30) to provide a spectrum of singlets for each unique carbon. *[8] Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
Protocol 2: Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and confirms the elemental composition. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, aiding in structural elucidation.
A. Sample Introduction
-
Introduce a small amount of the sample (typically diluted in a volatile solvent like dichloromethane or methanol) into the ion source via a Gas Chromatograph (GC-MS) or a direct insertion probe.
B. Data Acquisition (EI Mode)
-
The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., quadrupole).
-
The detector records the abundance of each fragment at its specific mass-to-charge ratio (m/z).
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The strong carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak that is easily identified.
A. Sample Preparation
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
B. Data Acquisition
-
Acquire the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Record data across the typical spectral range of 4000-400 cm⁻¹.
Part 4: Predicted Spectroscopic Data
Based on the known structure, the following spectroscopic data are predicted. This serves as a reference for researchers aiming to synthesize or identify this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehyde (-CHO) |
| ~2.2 | m | 1H | Cyclobutyl (-CH-) |
| ~1.9-1.7 | m | 6H | Cyclobutyl (-CH₂-) |
| ~1.6 | d | 2H | -CH₂- (adjacent to cyclobutyl) |
| ~1.1 | s | 6H | gem-dimethyl (-C(CH₃)₂) |
Table 2: Predicted Key ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Aldehyde Carbonyl (C=O) |
| ~48 | Quaternary Carbon (-C(CH₃)₂) |
| ~45 | Methylene (-CH₂-) |
| ~35 | Cyclobutyl Methine (-CH-) |
| ~25 | gem-dimethyl (CH₃) |
| ~18 | Cyclobutyl Methylene (-CH₂-) |
Table 3: Predicted Major Mass Spectrometry Fragments (EI)
| m/z | Assignment |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - CHO]⁺ |
| 85 | [M - C₄H₇]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation, characteristic) |
| 41 | [C₃H₅]⁺ |
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 3-Cyclobutyl-2,2-dimethylpropanal presents several hazards.
[4][5]* H227: Combustible liquid. *[4] H315: Causes skin irritation. *[4][5] H319: Causes serious eye irritation. *[4][5] H335: May cause respiratory irritation.
[4]Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
3-Cyclobutyl-2,2-dimethylpropanal represents a valuable, yet underexplored, chemical building block. Its structure marries the steric bulk of a neopentyl group with the conformational rigidity of a cyclobutane ring, a combination of features highly sought after in modern medicinal chemistry. T[2][9]his guide provides the foundational knowledge—from molecular structure and properties to detailed characterization protocols—required for researchers to confidently synthesize, identify, and strategically deploy this molecule in drug discovery programs. The insights into the utility of the cyclobutane scaffold should empower scientists to leverage such structures in the rational design of novel therapeutics with superior pharmacological properties.
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Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
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Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
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